Pyridoxine hydrochloride

Catalog No.
S540729
CAS No.
58-56-0
M.F
C8H11NO3.ClH
C8H12ClNO3
M. Wt
205.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxine hydrochloride

CAS Number

58-56-0

Product Name

Pyridoxine hydrochloride

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

Molecular Formula

C8H11NO3.ClH
C8H12ClNO3

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H

InChI Key

ZUFQODAHGAHPFQ-UHFFFAOYSA-N

SMILES

CC1=[NH+]C=C(C(=C1O)CO)CO.[Cl-]

Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform
Soluble in alc, acetone; slightly soluble in other organic solvents.
In water, 2.2X10+5 mg/l, temp not specified.

Synonyms

Pyridoxin, Pyridoxine, Pyridoxine Hydrochloride, Pyridoxol, Pyridoxol Hydrochloride, Rodex

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Neurological Disorders:

  • Pyridoxine-Dependent Epilepsy (PDE)

    Individuals with PDE have a genetic mutation affecting the conversion of pyridoxine to its active form. High doses of pyridoxine hydrochloride, in the form of pyridoxal 5'-phosphate (PLP), effectively manage seizures in these patients. Source: National Institutes of Health (NIH): )

  • Neurodegenerative Diseases

    Research suggests that pyridoxine hydrochloride may have neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease. Studies are investigating its potential to slow disease progression or improve cognitive function, although further research is needed to confirm these benefits. Source: National Institutes of Health (NIH): )

Cardiovascular Health:

  • Homocysteine Levels: Pyridoxine hydrochloride, along with folic acid and vitamin B12, helps regulate homocysteine levels in the blood. Elevated homocysteine is a risk factor for cardiovascular diseases. Studies suggest that pyridoxine supplementation, combined with other B vitamins, might modestly reduce this risk, but further research is necessary to establish definitive conclusions. Source: National Institutes of Health (NIH): )

Mental Health:

  • Premenstrual Syndrome (PMS)

    Some studies suggest that pyridoxine hydrochloride supplementation may alleviate symptoms like mood swings, irritability, and bloating associated with PMS. However, the evidence is inconclusive, and further research is needed to determine its effectiveness for all individuals. Source: National Center for Complementary and Integrative Health (NCCIH):

  • Depression

Other Potential Applications:

  • Cancer

    Research is ongoing to investigate the potential anti-cancer properties of pyridoxine hydrochloride. Some studies suggest it might play a role in regulating specific pathways involved in cancer development and progression. However, further research is necessary to determine its efficacy and safety in cancer treatment. Source: National Cancer Institute (NCI): )

  • Anemia

    Pyridoxine hydrochloride plays a role in red blood cell formation. While deficiency can contribute to anemia, research on its use for treating specific types of anemia, beyond deficiency-related cases, is limited. Source: National Institutes of Health (NIH): )

Pyridoxine hydrochloride is the hydrochloride salt of pyridoxine, a water-soluble vitamin known as Vitamin B6. Its chemical formula is C8H12ClNO3C_8H_{12}ClNO_3, and it is recognized for its role in various biological functions, primarily as a precursor to pyridoxal 5'-phosphate, which is the active coenzyme form of Vitamin B6. Pyridoxine is essential for amino acid metabolism, neurotransmitter synthesis, and the metabolism of carbohydrates and lipids .

, particularly oxidation. In biochemical pathways, it can be oxidized to 4-pyridoxic acid, which is a non-active metabolite excreted in urine . The oxidation process involves various oxidizing agents and can be influenced by environmental factors such as temperature and the presence of foreign ions .

In laboratory settings, pyridoxine hydrochloride can react with strong oxidizing acids, potentially leading to vigorous exothermic reactions . Additionally, it can participate in coupling reactions due to its phenolic nature, which allows it to form complexes with other chemical species .

Pyridoxine hydrochloride plays a crucial role in numerous biological processes. It serves as a coenzyme in over 140 enzyme reactions related to amino acid metabolism, including the synthesis of neurotransmitters such as serotonin and dopamine . The active form, pyridoxal 5'-phosphate, is vital for the synthesis of hemoglobin and sphingolipids, contributing to essential functions in cell signaling and structural integrity of cell membranes .

Moreover, it is involved in the conversion of homocysteine to cysteine, thereby playing a role in cardiovascular health .

Pyridoxine hydrochloride can be synthesized through various methods:

  • Oxazole Method: This common commercial synthesis involves starting materials like alanine or propionic acid. The process includes halogenation and amination to form an oxazole intermediate followed by a Diels–Alder reaction .
  • Biosynthesis: Microorganisms such as Escherichia coli utilize two known pathways for synthesizing pyridoxal 5'-phosphate—one being DXP-dependent and the other DXP-independent. These pathways have been extensively studied for their biochemical mechanisms .
  • Fermentative Methods: Research is ongoing into using less toxic reagents for fermentation-based synthesis, although these methods are not yet commercially viable .

Pyridoxine hydrochloride has multiple applications:

  • Nutritional Supplement: It is widely used in dietary supplements to prevent or treat Vitamin B6 deficiency.
  • Pharmaceuticals: It is utilized in formulations for treating conditions like isoniazid-induced peripheral neuropathy and nausea during pregnancy when combined with doxylamine .
  • Food Fortification: Pyridoxine hydrochloride is added to various food products to enhance their nutritional value.

Research indicates that pyridoxine hydrochloride can interact with various ions and compounds, influencing its determination in analytical chemistry. For example, certain metal ions can affect its fluorescence properties when complexed with terbium(III) ions . Additionally, interactions with foreign ions have been studied to understand their impact on the determination methods used for measuring pyridoxine concentration in samples .

Pyridoxine hydrochloride belongs to a group of compounds collectively referred to as Vitamin B6. Other similar compounds include:

  • Pyridoxal: The aldehyde form that acts as an active coenzyme.
  • Pyridoxamine: The amine form also involved in enzymatic reactions.
  • Pyridoxal 5'-phosphate: The biologically active coenzyme form critical for enzymatic activity.
CompoundChemical FormulaRole
PyridoxineC8H11NO3C_8H_{11}NO_3Precursor to coenzyme
PyridoxalC8H9NO5C_8H_9NO_5Active coenzyme
PyridoxamineC8H12N2O3C_8H_{12}N_2O_3Involved in amino acid metabolism
Pyridoxal 5'-phosphateC8H10N2O5PC_8H_{10}N_2O_5PEssential coenzyme for various enzymes

Uniqueness

Pyridoxine hydrochloride is unique due to its stability as a hydrochloride salt, making it suitable for use in dietary supplements and pharmaceuticals. Its ability to be converted into multiple active forms allows it to participate broadly in metabolic processes compared to its analogs.

Physical Description

Bendectin is a white powder. (NTP, 1992)
Dry Powder
Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS]

Color/Form

Platelets or thick, birefringent rods from alcohol + acetone
PLATES FROM ALCOHOL, ACETONE
COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER
White to practically white crystals or crystalline powder.
Colorless-white platelets

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

205.0505709 g/mol

Monoisotopic Mass

205.0505709 g/mol

Boiling Point

Sublimes

Heavy Atom Count

13

Taste

BITTER TASTE

Decomposition

When heated to decomposition it emits very toxic fumes of oxides of nitrogen and hydrogen chloride.

Melting Point

207 °C

UNII

68Y4CF58BV

Related CAS

65-23-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 380 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 76 of 380 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 304 of 380 companies with hazard statement code(s):;
H315 (31.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of nausea and vomiting in pregnancy

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

DOSE: USUAL, ORAL OR PARENTERAL, PROPHYLACTIC, 2 MG ONCE A DAY; THERAPEUTIC, 5 TO 150 MG DAILY. DOSE FOR MALNUTRITION IS 5 TO 10 MG DAILY; FOR HYPEREMESIS GRAVIDUM & EMESIS OF RADIATION SICKNESS IS 10 TO 100 MG DAILY.
... MAY BE USED PROPHYLACTICALLY TO PREVENT PERIPHERAL NEURITIS IN PATIENTS TREATED WITH ISONIAZID. APPEARS TO AID IN DISSOLUTION OF RENAL STONES OF CALCIUM OXALATE ... INCR EXCRETION OF CALCIUM-CHELATING CITRIC ACID.
MEDICATION (VET): ... ANTIDOTAL IN MICE & DOGS TO CONVULSIVE EFFECTS OF RODENTICIDE CRIMIDINE.
... INFANTS MAY EXHIBIT HYPERIRRITABILITY & EPILEPTIFORM CONVULSIONS DURING FIRST WK OF LIFE THAT PROMPTLY RESPOND TO ADMIN OF PYRIDOXINE. IF UNTREATED, PYRIDOXINE-RESPONSIVE ANEMIA & MENTAL RETARDATION MAY RESULT. /PYRIDOXINE/
For more Therapeutic Uses (Complete) data for PYRIDOXINE HYDROCHLORIDE (22 total), please visit the HSDB record page.

Pharmacology

Pyridoxine Hydrochloride is the hydrochloride salt form of pyridoxine, a water-soluble vitamin B. Pyridoxine hydrochloride is converted into the active form, pyridoxal 5'-phosphate (PLP), an essential cofactor in many enzymatic activities including synthesis of amino acids, neurotransmitters, and sphingolipids. This vitamin is essential to red blood cell, nervous system, and immune systems functions and helps maintain normal blood glucose levels.

MeSH Pharmacological Classification

Vitamin B Complex

Mechanism of Action

BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED.
NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE.
PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/
PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/

Vapor Pressure

0.00000006 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

58-56-0
8064-77-5
8059-24-3

Absorption Distribution and Excretion

THE FAT SOLUBLE VITAMINS A, D, & K ARE ABSORBED FROM SKIN, AS ARE LIPID INSOLUBLE VITAMINS, THIAMINE, RIBOFLAVIN, CALCIUM PANTOTHENATE, PYRIDOXINE. /PYRIDOXINE/
... READILY ABSORBED FROM GI TRACT. ... EXCRETORY PRODUCT ... OF VITAMIN /WHEN IT IS FED TO MAN IS 4-PYRIDOXIC ACID. /PYRIDOXINE/
Pyridoxine, pyridoxal, and pyridoxamine are readily absorbed from the GI tract following oral administration; however, GI absorption may be diminished in patients with malabsorption syndromes or following gastric resection. Normal serum concentrations of pyridoxine are 30-80 ng/ml.
Vitamin B6 is stored mainly in the liver with lesser amounts in muscle & brain. The total body store of vitamin B6 is estimated to be about 167 mg. Pyridoxal and pyridoxal phosphate, the principal forms of the vitamin present in blood, are highly protein bound. Pyridoxal crosses the placenta, & plasma concn in the fetus are 5 times > maternal plasma concn. The concn of vitamin B6 in milk is about 150 240 mg/mL following maternal intake of 2.5 5 mg of vitamin B6 daily. Following maternal intake of < 2.5 mg of vitamin B6 daily, vitamin B6 concn in milk averages 130 mg/mL.
For more Absorption, Distribution and Excretion (Complete) data for PYRIDOXINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

ALL THREE FORMS OF VITAMIN B6 /PYRIDOXINE, PYRIDOXAL, & PYRIDOXAMINE/ ARE CONVERTED TO PYRIDOXAL PHOSPHATE IN BODY; PYRIDOXAL IS CONVERTED TO PYRIDOXAL PHOSPHATE BY ENZYME, PYRIDOXAL KINASE ... . /PYRIDOXINE/
/4-PYRIDOXIC ACID/ ... FORMED BY ACTION OF HEPATIC ALDEHYDE OXIDASE ON FREE PYRIDOXAL. ADMIN OF PYRIDOXINE ... RESULTS IN INCR EXCRETION OF PYRIDOXAL ... FIRST TRANSFORMED, DIRECTLY OR INDIRECTLY, TO PYRIDOXAL, WHICH IS THEN OXIDIZED TO 4-PYRIDOXIC ACID ... . /PYRIDOXINE/
In erythrocytes, pyridoxine is converted to pyridoxal phosphate and pyridoxamine is converted to pyridoxamine phosphate. In the liver, pyridoxine is phosphorylated to pyridoxine phosphate and transaminated to pyridoxal and pyridoxamine which are rapidly phosphorylated. Riboflavin is required for the conversion of pyridoxine phosphate to pyridoxal phosphate. The principal forms of the vitamin in the blood are pyridoxal and pyridoxal phosphate.
In humans, an exogenous source of vitamin B6, is required for amino acid metab; the vitamin is also involved in carbohydrate & lipid metab. Pyridoxine, pyridoxal, & pyridoxamine are converted to the active forms of the vitamin, pyridoxal phosphate & pyridoxamine phosphate, which act as coenzymes in a wide variety of reactions in intermed metab. The active forms of the vitamin are involved in transamination of amino acids & in the conversion of tryptophan to niacin. Pyridoxine appears to be essential in the synth of y aminobutyric acid (GABA) within the CNS & in the synth of heme. Pyridoxine deficiency results in the accum & urinary excretion of xanthurenic acid (an intermed metabolite of tryptophan) & in decr glutamic oxaloacetic transaminase activity in erythrocytes; measurement of either of these may be used to diagnose pyridoxine deficiency. For detn of xanthurenic acid excretion, an oral loading dose of 2 10 g of tryptophan is usually given; urine is collected for 8 hours & then analyzed for xanthurenic acid. Urinary excretion of vitamin B6 or 4 pyridoxic acid can also be analyzed to determine pyridoxine deficiency.
In the liver pyridoxal is oxidized to 4-pyridoxic acid.

Wikipedia

Pyridoxine hydrochloride

Drug Warnings

Pyridoxine is usually nontoxic; however, chronic admin of large dosages has been assoc with adverse neurologic effects. Nausea, headache, paresthesia, somnolence, & incr serum AST (SGOT) & decr serum folic acid concn have been reported. Burning or stinging at the injection site may occur following IM or subcutaneous injection of pyridoxine. Seizures have occurred following IV admin of very large doses. Allergic reactions have been reported occasionally in patients receiving the vitamin.
Pyridoxine should not be used in patients with a history of sensitivity to the vitamin. According to one manufacturer, pyridoxine should not be administered iv to patients with heart disease.
Maternal Medication usually Compatible with Breast-Feeding: B6 (pyridoxine): Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
Very large doses of pyridoxine have been reported to have a lactation-inhibiting effect. Using oral doses of 600 mg/day, lactation was successfully inhibited in 95% of patients within 1 week as compared to only 17% of placebo-treated controls. /Pyridoxine/

Biological Half Life

TRITIUM-LABELED PYRIDOXINE HYDROCHLORIDE WAS ADMIN TO RATS. ISOTOPE EXCRETION IN URINE OCCURRED WITH HALF-LIFE OF 40-228 DAYS AFTER THE SECOND DAY OF THE EXPT. THE ELIMINATION RATE OF PYRIDOXINE WAS NOT SIGNIFICANTLY AFFECTED BY PYRIDOXINE HYDROCHLORIDE INTAKE.
Biologic half-life of pyridoxine appears to be 15-20 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

SYNTHESIS BY CONDENSATION OF CYANOACETAMIDE & ETHOXYACETYLACETONE: ... SYNTHESIS FROM 2-BUTANONE-1,4-DIOL & ALPHA-METHYLIMINOPROPIONITRILE: ... US PATENT 2,680,743 (1954 TO GEN ANILINE) ... .
SYNTHESIS FROM ETHYL PYRUVATE, ETHYL GLYCINATE, & 1,4-DIETHOXY-2-BUTANONE: ... US PATENT 2,904,551 (1959 TO MERCK & CO) ... FROM OXAZOLE & DIETHYL MALONATE.
Synthesis: Harris, Folkers, J Am Chem Soc 51,1242,1245,3307 (1939); P.G. Stevens, U.S. pats 2,680,743 and 2,734,063 (1954, 1956, both to Gen Aniline); P.I. Pollak, U.S. pats 2,904,551, 3,024,244, 3,024,245 (1959, 1962,1962 all to Merck and Co); E.E. Harris et al, J Org Chem 27, 2705 (1962); W. Boll, H. Konig, Ann 1979, 1657; T. Shono et al, Chem Letters 1982, 1121.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1): ACTIVE
RETENTION OF NATURAL PLUS ADDED VITAMIN B6 WAS 90-95% IN CORN MEAL & 100% IN MACARONI STORED @ 100 °F, 50% ROOM HEAT FOR 12 MO. ZERO LOSS WAS ENCOUNTERED ON PREPARING CORN BREAD. WHEN MACARONI WAS COOKED, ABOUT 50% ... WAS IN MACARONI & 50% IN DRAINED COOKING WATER. /VITAMIN B6/
INCOMPATIBILITIES: COMPATIBLE WITH PROTEIN HYDROLYSATE, STANDARD IV FLUIDS.
MILK PRODUCTS STORED IN ENAMEL OR RESIN-LINED CANS MAY ONLY HAVE 25% OF EXPECTED VITAMIN B6 POTENCY. /VITAMIN B6/
... SINCE PYRIDOXINE IS MOST STABLE, /OF NATURALLY OCCURRING PYRIDINES IN VITAMIN B6/ IT PROBABLY CONTRIBUTES THE MOST VITAMIN ACTIVITY TO DIET. /PYRIDOXINE/
For more General Manufacturing Information (Complete) data for PYRIDOXINE HYDROCHLORIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

A COLORIMETRIC METHOD FOR THE ESTIMATION OF PYRIDOXINE HYDROCHLORIDE IN PHARMACEUTICAL PRODUCTS IS DESCRIBED.
MICROBIOLOGICAL METHODS, CHROMATOGRAPHY, AND SPECTROPHOTOMETRIC DETERMINATION OF PYRIDOXINE ... IN FOOD EXTRACTS.
ANAL OF PYRIDOXINE HYDROCHLORIDE MIXTURE BY HPLC.
PYRIDOXINE HYDROCHLORIDE WAS ONE OF THE CMPD DERIVATIZED USING GC WITH FID.

Storage Conditions

Pyridoxine hydrochloride preparations should be protected from light & stored in well-closed containers at a temperature < 40 degrees C, preferably between 15-30 degrees C; freezing of the injection should be avoided.

Interactions

... ANTAGONISM /OF PYRIDOXINE VITAMIN ACTIVITY/ IS POSSIBLE DURING TREATMENT OF HYPERTENSION WITH DRUG HYDRALAZINE. /PYRIDOXINE/
... CONCURRENT ADMIN DOES NOT APPEAR TO ALTER CLINICAL EFFECTIVENESS OF ISONIAZID IN ERADICATING TUBERCLE BACILLI IN HUMANS. ... PYRIDOXINE SHOULD NOT BE WITHHELD WHEN INDICATED IN PATIENTS RECEIVING ISONIAZID. /PYRIDOXINE/
CONCURRENT USE OF CARBIDOPA, PERIPHERAL DOPA DECARBOXYLASE INHIBITOR, PREVENTS LEVODOPA-INHIBITING EFFECTS OF PYRIDOXINE & CARBIDOPA-LEVODOPA COMBINATION PRODUCT IS RECOMMENDED FOR PATIENTS WHO ARE RECEIVING PYRIDOXINE SUPPLEMENTATION. /PYRIDOXINE/
SINGLE SC INJECTIONS OF EACH OF 5 SUBSTITUTED HYDRAZINES TO SWISS MICE: CONVULSIVE, TOXIC & LETHAL EFFECTS OF METHYLHYDRAZINE, ETHYLHYDRAZINE HYDROCHLORIDE , N-BUTYLHYDRAZINE HYDROCHLORIDE & BETA-N-[GAMMA-L(+)-GLUTAMYL]-4-HYDROXYMETHYLPHENYLHYDRAZINE PREVENTED BY PYRIDOXINE HYDROCHLORIDE.
For more Interactions (Complete) data for PYRIDOXINE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

REASONABLY STABLE TO LIGHT & AIR
STABLE IN AIR & SLOWLY AFFECTED BY SUNLIGHT
THERMOSTABLE
UNDER MOST CONDITIONS OF PROCESSING & STORAGE OF FOOD & PHARMACEUTICALS, VITAMIN IS WELL RETAINED
For more Stability/Shelf Life (Complete) data for PYRIDOXINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13

Is oxidative stress an overlooked player in pyridoxine-dependent epilepsy? A focused review

Mazyar Yazdani, Katja Benedikte Prestø Elgstøen
PMID: 34298455   DOI: 10.1016/j.seizure.2021.07.014

Abstract

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive developmental and epileptic encephalopathy that is responsive to pharmacologic doses of vitamin B
. The deficiency of antiquitin, an enzyme involved in the catabolism of lysine, is believed to be its key molecular basis. Research to date has tended to focus on two known catabolic pathways of lysine, namely, saccharopine and pipecolic acid. However, the occurrence of oxidative stress and the presence of its metabolites have been only briefly highlighted in the literature. Owing to the importance of the topic and its potential for future diagnosis, prognosis and therapy, this paper reviews the suggested mechanisms of oxidative stress in antiquitin deficiency along with the proposed reactions and intermediates, and finally, discusses the challenges and opportunities.


Non-clinical safety profile and pharmacodynamics of two formulations of the anti-sepsis drug candidate Rejuveinix (RJX)

Fatih M Uckun, Cemal Orhan, Joy Powell, Emre Sahin, Ibrahim H Ozercan, Michael Volk, Kazim Sahin
PMID: 34147902   DOI: 10.1016/j.biopha.2021.111823

Abstract

Here, we demonstrate that the two distinct formulations of our anti-sepsis drug candidate Rejuveinix (RJX), have a very favorable safety profile in Wistar Albino rats at dose levels comparable to the projected clinical dose levels. 14-day treatment with RJX-P (RJX PPP.18.1051) or RJX-B (RJX-B200702-CLN) similarly elevated the day 15 tissue levels of the antioxidant enzyme superoxide dismutase (SOD) as well as ascorbic acid in both the lungs and liver in a dose-dependent fashion. The activity of SOD and ascorbic acid levels were significantly higher in tissues of RJX-P or RJX-B treated rats than vehicle-treated control rats (p < 0.0001). There was no statistically significant difference between tissue SOD activity or ascorbic acid levels of rats treated with RJX-P vs. rats treated with RJX-B (p > 0.05). The observed elevations of the SOD and ascorbic acid levels were transient and were no longer detectable on day 28 following a 14-day recovery period. These results demonstrate that RJX-P and RJX-B are bioequivalent relative to their pharmacodynamic effects on tissue SOD and ascorbic acid levels. Furthermore, both formulations showed profound protective activity in a mouse model of sepsis. In agreement with the PD evaluations in rats and their proposed mechanism of action, both RJX-P and RJX-B exhibited near-identical potent and dose-dependent anti-oxidant and anti-inflammatory activity in the LPS-GalN model of ARDS and multi-organ failure in mice.


Randomized trial of high-dose pyridoxine in combination with standard hormonal therapy in West syndrome

Arundhati Banerjee, Jitendra Kumar Sahu, Naveen Sankhyan, Smita Pattanaik, Renu Suthar, Arushi Gahlot Saini, Lokesh Saini, Sandeep Negi, Prahbhjot Malhi, Pratibha Singhi
PMID: 34118609   DOI: 10.1016/j.seizure.2021.05.012

Abstract

To determine whether high-dose, oral pyridoxine in combination with standard adrenocorticotropic hormone (ACTH) therapy has superior effectiveness than ACTH therapy alone in increasing cessation of epileptic spasms for children with West syndrome.
This study was an open-label, randomized controlled trial with masked endpoint assessments. Eligible children with West syndrome, age ranged 3-18 months, were randomized into the intervention (n = 43) and the standard arm (n = 37) of therapy. The intervention group received oral pyridoxine at 100-300 mg/kg/day in addition to standard therapy of intramuscular ACTH at 150 IU/m
/day. Primary effectiveness outcome was a complete cessation of spasms at two weeks and sustained till six weeks.
Comparison of effectiveness measures between intervention and standard groups were : complete cessation of epileptic spasms (48.8% vs 58.3%; group difference -9.6%; 95% confidence interval [CI] -30% to 12.3%; p = 0.4), median EEG scores (Q1-Q3) by Jeavons Score at six weeks [3 (1-5) vs 3 (1-5); p = 0.6], median motor scores (Q1-Q3) by DASII (Development Assessment Scales for Indian Infants) at 12 weeks [35 (29-49) vs 42 (34.3-63.8), p = 0.04], and median mental scores (Q1-Q3) by DASII at 12 weeks [35 (29.5-46) vs 41.5 (31.3-60), p = 0.02]. Adverse events were comparable in both arms.
There was no evidence to suggest the superiority of high-dose pyridoxine in combination with ACTH versus ACTH alone for the treatment of West syndrome, considering the limitations of the study design.


Determination of selected water-soluble vitamins (thiamine, riboflavin, nicotinamide and pyridoxine) from a food matrix using hydrophilic interaction liquid chromatography coupled with mass spectroscopy

Kate Porter, John K Lodge
PMID: 33773258   DOI: 10.1016/j.jchromb.2021.122541

Abstract

Water-soluble vitamins are essential dietary components with a multitude of important functions that require quantification from food sources to characterise the nutritional status of food. In this study, we have developed a hydrophilic interaction chromatography (HILIC) based method coupled to single-quadrupole mass spectrometry (MS) for the analysis of selected water-soluble vitamins. Due to their involvement in energy release from macronutrients, the quantification of thiamine (B
), riboflavin (B
), nicotinamide (B
) and pyridoxine (B
) offers significant value in food analysis. A commercially available vegetable soup was selected as the food matrix for this study and utilised to develop an efficient extraction procedure for the vitamins of interest. Vitamins were extracted using meta-phosphoric acid coupled with a reducing agent, DL-dithiothreitol (DTT) to produce the parent compound. The extracted vitamins were then analysed using an LC-MS system with electrospray - atmospheric pressure ionization (ES-API) source, operated in positive single ion monitoring (SIM) mode. The MS provided good linearity within the investigated range from 5 to 400 ng/mL with coefficient of determination (r
) ranging from 0.98 to 0.99. Retention times (0.65-9.04 min) were reproducible and no coelution between vitamins was observed. Limit of detection (LOD) varied from 2.4 to 9.0 ng/mL and limit of quantification (LOQ) was from 8 to 30 ng/mL, comparable to previously published studies. The extraction method provided good intra-day (%CV 1.56-6.56) and inter-day precision (%CV 8.07-10.97). Standard injections were used as part of quality control measures and provided excellent reproducibility (%CV 0.9-3.4). The overall runtime of this method was 19 min, including column reconditioning. Using this method, the quantity of thiamine (67 ± 7 ng/g), riboflavin (423 ± 39 ng/g), nicotinamide (856 ± 77 ng/g) and pyridoxine (133 ± 11 ng/g) was determined from a complex food matrix. In conclusion, we have developed a rapid and reliable, HILIC-single quad MS method utilising SIM for the low-level quantification of four B vitamins in a vegetable soup matrix in under 20 min. This method has shown excellent linearity, intra- and inter-day reproducibility and is directly applicable to other plant-based food matrices.


Isolated Pyridoxine Deficiency Presenting as Muscle Spasms in a Patient With Type 2 Diabetes: A Case Report and Literature Review

Joseph Zhou, Utibe Effiong
PMID: 33958192   DOI: 10.1016/j.amjms.2020.10.027

Abstract

Pyridoxine is an important co-factor for many biochemical reactions in cellular metabolism related to the synthesis and catabolism of amino acids, fatty acids, neurotransmitters. Deficiency of pyridoxine results in impaired transcellular signaling between neurons and presents with muscular convulsions, hyperirritability, and peripheral neuropathy. Deficiency of pyridoxine is usually found in association with other vitamin B deficiencies such as folate (vitamin B9) and cobalamin (vitamin B12). Isolated pyridoxine deficiency is extremely rare. We present the case of a 59-year old female with type 2 diabetes who complained of painful muscle spasms. Her muscle spasms involved in both feet, which have spread proximally to her legs. She also experienced intermittent muscle spasms in her left arm, which is not alleviated by baclofen, cyclobenzaprine. Her plasma pyridoxal 5-phosphate confirmed pyridoxine deficiency. Vitamins B1, B3, B12, and folate were within normal limits. The patient received standard-dose intramuscular pyridoxine injections for three weeks followed by oral supplements for 3 months and her symptoms resolved. This case illustrates the rare instance of isolated pyridoxine deficiency in type 2 diabetes patient manifesting as myoclonic muscle spasms involving the legs and arms in the absence of objective polyneuropathy. Pyridoxine level should, therefore, be assessed in patients with type 2 diabetes, including newly diagnosed patients.


Child Neurology: Late-Onset Vitamin B

A Chris Espinoza, Melissa A Wright, Meghan S Candee, Cristina Trandafir, Gary R Nelson
PMID: 33766999   DOI: 10.1212/WNL.0000000000011891

Abstract




The effect of feeding adequate or deficient vitamin B

J Lu, J T Weil, P Maharjan, M K Manangi, S Cerrate, C N Coon
PMID: 33610900   DOI: 10.1016/j.psj.2020.12.075

Abstract

Three isotopic tracers ([2,3,3-
H
]-L-serine, [
H
]-L-betaine, and [1-
C]-L-methionine) were administered by amnion injection into 18-day-old chick embryos to investigate the kinetics of methionine metabolism. The embryos utilized were from eggs collected from 34-week-old Cobb 500 broiler breeders that were fed either a control diet containing folic acid (1.25 mg/kg diet) and pyridoxine HCl (5 mg/kg diet) or diets devoid of supplemental pyridoxine or folic acid. Intermediate metabolites of methionine metabolism and polyamines were analyzed in 18-day-old chick embryos. There were no differences in hepatic [
H
] methionine or [
H
] cysteine enrichments or in physiological concentrations of sulfur amino acids for chick embryos from breeders fed the control diet and embryos from breeders fed diets containing no pyridoxine or folic acid. Supplementation of B
or folic acid did not affect the production of methionine and cysteine in chick embryos. However, breeders fed the control diet with both folic acid and pyridoxine supplementation produced embryos with a two-fold reduction of hepatic homocysteine and increased spermine compared with embryos from breeders fed diets containing no supplemental pyridoxine or folic acid (P < 0.05). Hepatic S-adenosylmethionine for embryos from breeders fed no supplemental B
was half the concentration compared with embryos from breeders fed the control diet. Embryos from breeders fed the control diet were utilized to determine the proportion of homocysteine going through remethylation and transsulfuration and also to determine the pathway of remethylation. Sixty-five percent of the methyl groups used for homocysteine remethylation from control embryos was via the MFMT pathway. Alternatively, 61% of homocysteine from control embryos was remethylated via the MFMT and the BHMT reactions and 39% of homocysteine was catabolized to cysteine via the transsulfuration pathway. These data show that in embryos, intermediate metabolites of methionine and polyamines increase in concentration when pyridoxine levels are provided in deficient concentrations to the breeder hen. In addition, this research demonstrates that folic acid deficient embryos conserve methionine, rather than catabolize it to cysteine.


Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis

Björn Richts, Fabian M Commichau
PMID: 33665688   DOI: 10.1007/s00253-021-11199-w

Abstract

The term vitamin B6 is a designation for the vitamers pyridoxal, pyridoxamine, pyridoxine and the respective phosphate esters pyridoxal-5'-phosphate (PLP), pyridoxamine-5'-phosphate and pyridoxine-5'-phosphate. Animals and humans are unable to synthesise vitamin B6. These organisms have to take up vitamin B6 with their diet. Therefore, vitamin B6 is of commercial interest as a food additive and for applications in the pharmaceutical industry. As yet, two naturally occurring routes for de novo synthesis of PLP are known. Both routes have been genetically engineered to obtain bacteria overproducing vitamin B6. Still, major genetic engineering efforts using the existing pathways are required for developing fermentation processes that could outcompete the chemical synthesis of vitamin B6. Recent suppressor screens using mutants of the Gram-negative and Gram-positive model bacteria Escherichia coli and Bacillus subtilis, respectively, carrying mutations in the native pathways or heterologous genes uncovered novel routes for PLP biosynthesis. These pathways consist of promiscuous enzymes and enzymes that are already involved in vitamin B6 biosynthesis. Thus, E. coli and B. subtilis contain multiple promiscuous enzymes causing a so-called underground metabolism allowing the bacteria to bypass disrupted vitamin B6 biosynthetic pathways. The suppressor screens also show the genomic plasticity of the bacteria to suppress a genetic lesion. We discuss the potential of the serendipitous pathways to serve as a starting point for the development of bacteria overproducing vitamin B6. KEY POINTS: • Known vitamin B6 routes have been genetically engineered. • Underground metabolism facilitates the emergence of novel vitamin B6 biosynthetic pathways. • These pathways may be suitable to engineer bacteria overproducing vitamin B6.


Determination of thiamine and pyridoxine in food supplements and beverages by the simple capillary zone electrophoresis in combination with UV detection

Michaela Matušková, Ivana Čižmárová, Peter Mikuš, Juraj Piešťanský
PMID: 33736450   DOI:

Abstract

The paper is focused on development of a simple analytical method based on capillary zone electro-phoresis in combination with UV-detection for simul-taneous detemination of thiamine and pyridoxine in pharmaceutical and food samples. The separation of thiamine and pyridoxine was performed in a background electrolyte composed of 25 mmol l-1 GABA + 50 mmol l-1 HAc+ 0.05% m-HEC. The UV detector was set at the constant wavelength of 260 nm. Limit of detection was 0.059 µg ml-1 for thiamine and 0.23 µg ml-1 for pyridoxine. These levels suggest that relatively low quantities of thiamine and pyridoxine can be detected. The presented CZE-UV method enabled effective determination of the two vitamins in 5 food supplements and 11 energy drinks and vitamin waters.


Recurrent dislocation of binocular crystal lenses in a patient with cystathionine beta-synthase deficiency

Ning Hua, Yuxian Ning, Hui Zheng, Ledong Zhao, Xuehan Qian, Charles Wormington, Jingyun Wang
PMID: 33985475   DOI: 10.1186/s12886-021-01974-8

Abstract

Ectopia lentis is the common ocular manifestation of homocystinuria resulting from cystathionine beta-synthase (CBS) deficiency which has a high risk of thromboembolic complications.
The present study reports the case of a teenager with recurrent lens dislocation and glaucoma. He was diagnosed with CBS deficiency according to a high level of serum homocysteine and compound heterozygous mutations at two different positions on the CBS gene. Antiglaucoma eyedrops and a mydriatic successfully controlled the intraocular pressure, while oral pyridoxine and betaine uptake lowered the serum homocysteine level effectively.
Children with CBS deficiency may suffer from ectopia lentis, glaucoma and/or amblyopia. We firstly discovered a new mutation of CBS c. 697 T > G which had not been reported before. The patient was pyridoxine responsive and well controlled by medicine.


Explore Compound Types